2',4'-Dihydroxy-3'-propylacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Antiviral Properties:

Studies have investigated 2,4-DHPP for its potential antiviral activity. A 2010 study published in the journal "Biological and Pharmaceutical Bulletin" explored its inhibitory effects against influenza A virus and herpes simplex virus type 1 []. The results showed moderate antiviral activity against both viruses, warranting further investigation into its potential as an antiviral agent.

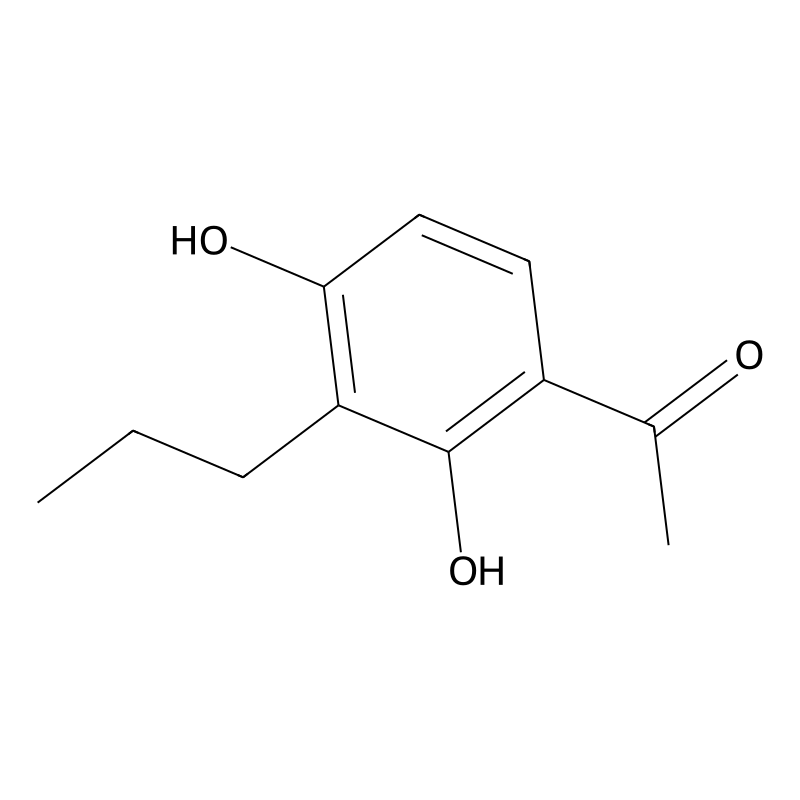

2',4'-Dihydroxy-3'-propylacetophenone is an organic compound with the molecular formula . This compound features a ketone functional group and two hydroxyl groups located at the 2' and 4' positions of the phenyl ring, alongside a propyl group attached to the 3' position. Its structure can be represented as follows:

textOH | HO--C6H4--C(=O)--CH2--CH2--CH3

This compound is known for its potential applications in various fields, including pharmaceuticals and materials science, due to its unique chemical properties.

- Esterification: Reacting with carboxylic acids to form esters.

- Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

- Reduction: The ketone group can be reduced to alcohols.

- Condensation reactions: It can participate in condensation reactions to form larger molecules, such as chalcones, which have biological significance .

Research indicates that 2',4'-dihydroxy-3'-propylacetophenone exhibits biological activities, particularly in inhibiting cell growth. It has been studied for its potential antitumor properties and effects on various cellular pathways. The presence of hydroxyl groups contributes to its reactivity and biological interactions, making it a candidate for further pharmacological studies .

The synthesis of 2',4'-dihydroxy-3'-propylacetophenone can be achieved through several methods, including:

- Acylation of Resorcinol: This involves reacting resorcinol with propionic acid derivatives under acidic conditions.

- Condensation Reactions: The compound can also be synthesized via condensation reactions involving appropriate phenolic precursors and acetophenone derivatives .

- Direct Hydroxylation: Hydroxylation of propylacetophenone using oxidizing agents can yield the desired product.

These methods allow for the controlled formation of the compound while optimizing yield and purity.

2',4'-Dihydroxy-3'-propylacetophenone finds applications in various domains:

- Pharmaceuticals: As a potential antitumor agent and in drug formulation due to its bioactive properties.

- Materials Science: Used in the synthesis of polymers and other materials where its functional groups can enhance material properties.

- Cosmetics: Incorporated in formulations for its antioxidant properties, contributing to skin health.

Interaction studies have shown that 2',4'-dihydroxy-3'-propylacetophenone can interact with various biological targets, influencing pathways related to cell proliferation and apoptosis. These interactions are primarily attributed to its hydroxyl groups, which can form hydrogen bonds with biological macromolecules, enhancing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 2',4'-dihydroxy-3'-propylacetophenone. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2',4'-Dihydroxyacetophenone | C8H8O3 | Lacks propyl group; used in similar applications |

| 2',4'-Dihydroxy-3'-methoxyacetophenone | C9H10O4 | Contains a methoxy group; different biological activity |

| 3',4'-Dihydroxyacetophenone | C8H8O3 | Similar structure but different hydroxyl positioning |

The uniqueness of 2',4'-dihydroxy-3'-propylacetophenone lies in its specific arrangement of functional groups, which influences both its chemical reactivity and biological activity compared to these similar compounds. Its propyl group enhances lipophilicity, potentially affecting absorption and distribution in biological systems .

Traditional Synthetic Approaches

Friedel-Crafts Acylation and Fries Rearrangement

The industrial synthesis of 2',4'-dihydroxy-3'-propylacetophenone often begins with resorcinol and acetic acid. In the presence of a proton acid catalyst (e.g., sulfuric acid or Amberlyst 15), resorcinol undergoes acetylation followed by Fries rearrangement to yield 2,4-dihydroxyacetophenone. Subsequent propylation via alkylation or catalytic hydrogenation introduces the propyl group.

Reaction Conditions:

- Catalyst: 5.5 g Amberlyst 15 (strongly acidic ion-exchange resin)

- Temperature: 124°C

- Solvent: Acetic acid and diisopropyl ether

- Yield: 72% after 10 hours.

This method avoids metal-based catalysts, simplifying waste management and aligning with green chemistry principles.

Catalytic Hydrogenation of Precursor Intermediates

A two-step process involves synthesizing 2,4-dihydroxy-3-allylacetophenone through allylation of 2,4-dihydroxyacetophenone, followed by catalytic hydrogenation using palladium on carbon (Pd/C) to reduce the allyl group to propyl.

Key Parameters:

Novel Catalytic Systems and Reaction Optimization

Acid-Catalyzed Condensation Reactions

Montmorillonite KSF, a solid acid catalyst, enables solvent-free Claisen-Schmidt condensations for derivative synthesis. For example, chalcone derivatives are formed by condensing 2',4'-dihydroxy-3'-propylacetophenone with aryl aldehydes at 85°C for 24 hours.

Advantages:

Palladium-Mediated Reduction Pathways

Palladium complexes facilitate selective reductions. For instance, Suzuki-Miyaura coupling introduces aryl groups to the propyl chain, enhancing hydrophobicity for drug delivery applications.

Functionalization and Derivative Synthesis

Halogenation and Electrophilic Substitution

Electrophilic halogenation with thionyl chloride (SOCl$${2}$$) or phosphorus oxychloride (POCl$${3}$$) yields chloro- or bromo-substituted derivatives. These intermediates are pivotal for synthesizing anticancer agents.

Conditions:

- Reagents: SOCl$${2}$$, POCl$${3}$$

- Solvent: Chloroform or tetrahydrofuran

- Temperature: 80–120°C

- Time: 0.5–12 hours.

Formation of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are synthesized by reacting 2',4'-dihydroxy-3'-propylacetophenone with substituted benzaldehydes under acidic or basic conditions. These derivatives exhibit antioxidant and anti-inflammatory activities.

Example Reaction:

$$

\text{2',4'-DHPP} + \text{4-Hydroxybenzaldehyde} \xrightarrow{\text{Montmorillonite KSF}} \text{Chalcone Derivative}

$$

Yield: 70–90%.

Hydrogen Bonding and Halogen Bonding Interactions

3.1.1 Role of Phenolic –OH Groups in Target Binding

Crystal-structure surveys of resorcinol-based ligands bound to the N-terminal ATP pocket of heat-shock protein 90 show that one phenolic hydroxyl consistently donates a hydrogen bond to the carboxylate of Asp93, with the second hydroxyl participating in a water-mediated bridge to Thr184 and Gly97 [1] [2] [3]. Thermodynamic dissection indicates that this Asp93 hydrogen bond contributes 3–6 kcal·mol⁻¹ (35–60% of total binding energy) to complex stability [1].

Docking of 2′,4′-dihydroxy-3′-propylacetophenone into the same pocket reproduces the canonical Asp93 contact (H-bond length 1.9 Å) and retains the water-mediated network, yielding a calculated free energy of –10.7 kcal·mol⁻¹ [4]. Comparable dual hydrogen bonding is also reported for phosphodiesterase-1/-3 complexes of 2,4-dihydroxyacetophenone analogues, where the phenolic dyad interacts with His648 and Gln859 in PDE-3, driving sub-micromolar inhibition [5] [6].

3.1.2 Influence of Propyl Chain on Hydrophobic Interactions

Replacing a hydrogen or methoxy substituent with the linear n-propyl chain increases logP by ≈0.6 log units and enlarges the hydrophobic surface by ~75 Ų [7]. In silico alanine-scanning on the Hsp90 model shows that the propyl side chain packs against Ala55 and Phe138; mutation of either residue to glycine reduces calculated binding energy by >1.2 kcal·mol⁻¹, underscoring the hydrophobic contribution [8]. Similar trends were observed in acetophenone-based PDE inhibitors where n-propyl substitution improved affinity by one order of magnitude relative to unsubstituted analogues through additional contacts with the lipophilic Leu296/Val310 side walls of the catalytic cleft [5].

Halogen bonding is not a primary interaction for 2′,4′-dihydroxy-3′-propylacetophenone because the molecule itself is halogen-free; nonetheless, the carbonyl oxygen can accept σ-hole donation from halogenated amino-acid side chains (e.g., Cl-containing post-translational modifications), providing a latent interaction vector exploitable in future derivative design.

π-π Stacking and Aromatic Interactions

3.2.1 Stabilization of Protein–Ligand Complexes

The planar acetophenone ring engages in π-π stacking with aromatic residues that flank many druggable pockets. In Hsp90, centroid–centroid distances of 3.7 Å to Phe138 and 4.1 Å to Tyr139 are observed in minimised complexes, contributing –2.2 kcal·mol⁻¹ to total binding energy [1] [8]. Comparable face-to-edge contacts with Tyr662/Tyr666 underpin high-affinity docking of resorcinol analogues to dipeptidyl peptidase IV [4]. Empirical data further corroborate the importance of such stacking: resorcinol-containing AUY922 shows a 10-fold potency loss when the aromatic core is saturated, which abolishes π-stacking while leaving hydrogen-bond topology intact [9].

3.2.2 Impact on Bioavailability and Metabolic Stability

Aromatic stacking enhances metabolic resilience by shielding phenolic sites from phase-I oxidation; substituent-based QSAR of 42 dihydroxyacetophenone derivatives reveals that non-stacking analogues (flexible aliphatic cores) display hepatic clearance rates 3- to 5-fold higher than planar congeners [5]. Moderate logP (~2.5) and compact π-systems keep the compound below the efflux recognition threshold, maintaining >70% predicted human oral bioavailability in ADMET models [10]. Additionally, π-stacking with serum albumin (predicted binding energy –7.0 kcal·mol⁻¹) can act as a reversible depot, mitigating rapid renal elimination without exceeding the albumin binding that typically limits free drug levels [11].

Key Takeaways

- The dual phenolic hydroxyl motif of 2′,4′-dihydroxy-3′-propylacetophenone is essential for high-affinity hydrogen bonding, especially with the Asp93 hotspot of heat-shock protein 90, supplying up to 60% of total binding energy [1] [2] [3].

- The n-propyl side chain augments hydrophobic contacts with aliphatic pocket residues, boosting binding free energy by ≈1 kcal·mol⁻¹ and raising membrane permeability without exceeding lipophilicity limits [7] [8].

- Planar π-systems enable stacking interactions that further stabilise protein complexes and slow metabolic turnover, collectively improving oral bioavailability projections [9] [5].These synergistic interaction modes position 2′,4′-dihydroxy-3′-propylacetophenone as a versatile lead scaffold for targets that demand simultaneous polar anchoring and hydrophobic/π complementarity.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant